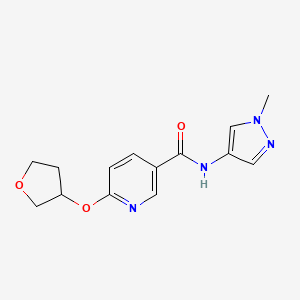

N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a tetrahydrofuran-3-yloxy group at position 6 and a 1-methylpyrazol-4-ylamide group at position 3. Key characteristics include:

Properties

IUPAC Name |

N-(1-methylpyrazol-4-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-18-8-11(7-16-18)17-14(19)10-2-3-13(15-6-10)21-12-4-5-20-9-12/h2-3,6-8,12H,4-5,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDNNBCWHONWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C14H16N4O3

- Molecular Weight : 288.307 g/mol

- CAS Number : 37687-18-6

Research indicates that compounds with a pyrazole moiety, such as this compound, often exhibit diverse biological activities, including anti-inflammatory and anticancer effects. The compound's structure suggests potential interactions with various biological targets:

- Inhibition of Kinases : Pyrazole derivatives have been documented to inhibit p38 MAPK pathways, which are crucial in inflammatory responses. This inhibition could lead to reduced TNF-alpha production, a key mediator in inflammatory diseases .

- Anticancer Activity : Compounds similar to this one have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, related pyrazole compounds exhibited growth inhibition percentages of 54.25% and 38.44%, respectively .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of aminopyrazole derivatives found that this compound significantly inhibited the phosphorylation of HSP27 and reduced LPS-induced TNF-alpha release in vitro. This suggests its potential use in treating inflammatory conditions .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrazole derivatives revealed that certain structural modifications, including the incorporation of tetrahydrofuran groups, enhanced the anticancer activity against HeLa cells while maintaining low toxicity towards normal fibroblasts . The compound was particularly noted for its ability to induce apoptosis in cancer cells.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a research compound with the molecular formula and a molecular weight of 288.307 g/mol. It is also known by its CAS number 2034443-68-8.

Here's an overview of its potential applications and related research:

Potential Applications

- Medicinal Chemistry: this compound is of interest due to its potential therapeutic applications.

- Anti-inflammatory Effects: Research suggests it can significantly inhibit the phosphorylation of HSP27 and reduce LPS-induced TNF-alpha release in vitro, indicating potential use in treating inflammatory conditions.

- Anticancer Activity: Studies on pyrazole derivatives, including those with tetrahydrofuran groups, have shown enhanced anticancer activity against HeLa cells, while maintaining low toxicity towards normal fibroblasts. The compound may also induce apoptosis in cancer cells.

- Kinase Inhibition: Compounds with a pyrazole moiety often exhibit diverse biological activities, including anti-inflammatory and anticancer effects. They have been documented to inhibit p38 MAPK pathways, which are crucial in inflammatory responses. This inhibition could lead to reduced TNF-alpha production, a key mediator in inflammatory diseases.

Related Compounds Research

- Anti-fibrotic drug development: Derivatives of pyrimidine have shown potential as novel anti-fibrotic drugs . Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

1-(1-Methyl-1H-pyrazol-4-yl)ethanone, a related compound, can be synthesized using the following procedure :

- 4-Bromo-1-methyl-1H-pyrazole is dissolved in tetrahydrofuran and cooled to -78°C .

- N-Butyllithium (2.5 M solution in hexanes) is added drop-wise over 30 minutes, and the mixture is stirred for 1 hour at -78°C .

- A solution of N-methoxy-N-methylacetamide in tetrahydrofuran is added drop-wise to the -78°C reaction mixture .

- The cooling bath is allowed to warm to 0°C over 4 hours .

- The reaction is quenched with saturated aqueous sodium chloride solution, and volatiles are removed in vacuo .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes structural analogs and their key properties:

Note: The target compound’s molecular formula is inferred from its m/z value and structural analysis.

Key Structural Differences and Implications

The trifluoromethoxyphenyl group in the analog increases lipophilicity, which may improve membrane permeability but reduce solubility .

Core Structure Variations :

- The pyrazolo[3,4-b]pyridine core in the compound replaces the nicotinamide scaffold, altering electronic properties and binding interactions .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between pyrazole and nicotinamide derivatives. For example, a nucleophilic substitution or condensation reaction using activating agents like NMI-MsCl (N-methylimidazole-methanesulfonyl chloride) can facilitate the formation of the amide bond. Key steps include:

- Heterocycle functionalization : Introducing the tetrahydrofuran-3-yl)oxy group via SN2 displacement of a halogen or leaving group on the nicotinamide core .

- Pyrazole activation : The 1-methylpyrazole moiety is synthesized via alkylation of pyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography or recrystallization is used to isolate the product, with melting point analysis to confirm purity .

Optimization focuses on solvent selection (e.g., DMF for polar aprotic conditions), temperature control (room temperature to 80°C), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- ¹H/¹³C NMR : Assign peaks to confirm the pyrazole, nicotinamide, and tetrahydrofuran substituents. For example, the methyl group on the pyrazole resonates at ~3.8 ppm, while the tetrahydrofuran oxygen-linked proton appears as a multiplet near 4.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, with fragmentation patterns confirming the heterocyclic backbone .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .

Q. What strategies ensure stability and purity during storage and handling?

- Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the amide bond or oxidation of the tetrahydrofuran ring .

- Stability studies : Monitor degradation via accelerated thermal analysis (40°C/75% RH for 4 weeks) and compare pre-/post-storage HPLC profiles .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve stereochemical uncertainties in the tetrahydrofuran-3-yl)oxy substituent?

- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol/water mixtures.

- Data collection : Use a synchrotron or Mo-Kα source (λ = 0.71073 Å) for high-resolution diffraction data.

- SHELX refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters and hydrogen bonding networks to confirm the (R) or (S) configuration of the tetrahydrofuran oxygen . Validation tools like PLATON ensure geometric accuracy .

Q. What in vitro assays are suitable for evaluating biological activity, such as kinase inhibition or cellular uptake?

- Kinase inhibition assays : Use fluorescence resonance energy transfer (FRET)-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against targets like TRK or RSK kinases. Include positive controls (e.g., known inhibitors from patents) .

- Cellular permeability : Perform Caco-2 monolayer assays with LC-MS quantification to assess membrane permeability .

Q. How do computational methods (e.g., molecular docking) inform structure-activity relationships (SAR) for nicotinamide derivatives?

- Docking studies : Use AutoDock Vina to model interactions between the compound and kinase active sites (e.g., hydrogen bonding with hinge regions).

- QSAR modeling : Correlate substituent properties (e.g., logP of the tetrahydrofuran group) with activity data to predict modifications for enhanced binding .

Q. How can process chemistry challenges (e.g., scalability, regioselectivity) be addressed for analogs of this compound?

- Flow chemistry : Optimize continuous flow systems to improve yield in coupling reactions, reducing reaction time from hours to minutes .

- Regioselective protection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during nicotinamide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.